(2S)-2-(Cyclopropylamino)-3-phenylpropanamide
Overview
Description
(2S)-2-(Cyclopropylamino)-3-phenylpropanamide, also known as 2-CPA, is an organic compound belonging to the class of cyclopropylamides. It is a white crystalline solid with a molecular weight of 180.22 g/mol and a melting point of about 60°C. 2-CPA has a variety of applications in scientific research, ranging from its use as a chemical reagent in organic synthesis to its potential as a therapeutic agent. In
Scientific Research Applications
(2S)-2-(Cyclopropylamino)-3-phenylpropanamide has a variety of applications in scientific research. It has been used as a chemical reagent in organic synthesis, as a catalyst for the synthesis of a variety of compounds, and as a ligand in the synthesis of metal complexes. It has also been used in the study of enzyme inhibition, as well as in the study of the pharmacology of various drugs. Additionally, (2S)-2-(Cyclopropylamino)-3-phenylpropanamide has been used in the study of the effects of cyclopropylamines on the central nervous system, and has been studied as a potential therapeutic agent for a variety of diseases.
Mechanism Of Action
The mechanism of action of (2S)-2-(Cyclopropylamino)-3-phenylpropanamide is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine in the brain, which can have beneficial effects on memory and cognition. Additionally, (2S)-2-(Cyclopropylamino)-3-phenylpropanamide has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of various neurotransmitters.
Biochemical And Physiological Effects
(2S)-2-(Cyclopropylamino)-3-phenylpropanamide has been found to have a variety of biochemical and physiological effects. It has been found to have a stimulating effect on the central nervous system, resulting in increased alertness and concentration. Additionally, (2S)-2-(Cyclopropylamino)-3-phenylpropanamide has been found to have an anxiolytic effect, reducing anxiety and promoting relaxation. It has also been found to have a mild antidepressant effect, as well as an anti-inflammatory effect.
Advantages And Limitations For Lab Experiments
(2S)-2-(Cyclopropylamino)-3-phenylpropanamide has a number of advantages and limitations for laboratory experiments. One of the major advantages is its low cost and easy availability. Additionally, (2S)-2-(Cyclopropylamino)-3-phenylpropanamide is relatively stable and can be stored for long periods of time without degradation. However, (2S)-2-(Cyclopropylamino)-3-phenylpropanamide has a low solubility in water, which can make it difficult to use in some experiments. Additionally, (2S)-2-(Cyclopropylamino)-3-phenylpropanamide can be toxic if ingested, and should be handled with caution.
Future Directions
There are a number of potential future directions for the use of (2S)-2-(Cyclopropylamino)-3-phenylpropanamide in scientific research. One potential direction is the study of its effects on the central nervous system, with a focus on its potential therapeutic applications. Additionally, further research could be conducted on its potential as an inhibitor of monoamine oxidase, as well as its potential as a therapeutic agent for various diseases. Additionally, further research could be conducted on its potential use as a chemical reagent in organic synthesis, as well as its potential use as a catalyst for the synthesis of various compounds. Finally, further research could be conducted on its potential use as a ligand in the synthesis of metal complexes.
properties
IUPAC Name |
(2S)-2-(cyclopropylamino)-3-phenylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)11(14-10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H2,13,15)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFIUHBJXMUKSX-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(CC2=CC=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N[C@@H](CC2=CC=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75493058 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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